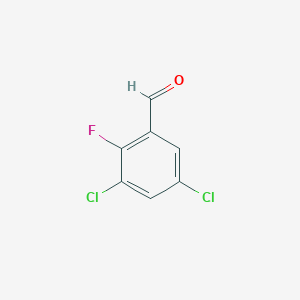

3,5-Dichloro-2-fluorobenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Chemical Research

Halogenated organic compounds, and specifically halogenated benzaldehydes, are of paramount importance in the field of organic chemistry. googleapis.com Their significance stems from their role as versatile synthetic intermediates and building blocks for a vast array of more complex molecules. googleapis.com The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring significantly influences the molecule's reactivity, providing chemists with a handle for further functionalization through reactions like cross-coupling and nucleophilic substitutions. googleapis.com

These compounds are foundational in the development of essential products across numerous sectors, including pharmaceuticals, agrochemicals, and materials science. googleapis.com In medicinal chemistry, the incorporation of halogens, particularly fluorine, can enhance a drug's therapeutic activity, metabolic stability, and bioavailability. orgsyn.org It is estimated that halogenated compounds constitute approximately 20% of all active pharmaceutical ingredients and 30% of current agrochemicals. sigmaaldrich.com The increasing prevalence is highlighted by the fact that around 80% of new agrochemicals developed in the first decade of the 21st century contained at least one halogen atom. sigmaaldrich.com The aldehyde functional group further adds to their utility, allowing for a wide range of transformations such as oxidations, reductions, and condensation reactions to form Schiff bases, which themselves can have antimicrobial properties. guidechem.com

Overview of 3,5-Dichloro-2-fluorobenzaldehyde as a Key Synthetic Intermediate

This compound is a distinct member of the halogenated benzaldehyde (B42025) family, characterized by a specific substitution pattern of two chlorine atoms and one fluorine atom on the benzene (B151609) ring. This unique arrangement of electron-withdrawing halogens makes the aldehyde group highly reactive and the aromatic ring susceptible to specific transformations, positioning it as a valuable synthetic intermediate.

While specific data for this compound is not widely published, its properties and reactivity can be inferred from closely related compounds. Like other di- and tri-substituted halogenated benzaldehydes, it serves as a crucial building block for synthesizing more complex molecules. The chlorine and fluorine substituents enhance its reactivity, making it a key component in the development of novel compounds in medicinal chemistry and materials science. patsnap.com The aldehyde group can readily participate in reactions such as Knoevenagel condensation, while the halogen atoms can be targeted in nucleophilic substitution or cross-coupling reactions to build molecular complexity.

Interactive Table: Physicochemical Properties of a Structurally Related Halogenated Benzaldehyde

The following table details the properties of 2,4-Dichloro-5-fluorobenzaldehyde, a structural isomer that illustrates the typical characteristics of such compounds.

| Property | Value |

| Compound Name | 2,4-Dichloro-5-fluorobenzaldehyde |

| CAS Number | 86522-91-0 |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| Key Properties | High electrophilicity |

| Data sourced from PubChem and inferred from related studies. google.com |

Scope of Academic Research on this compound and its Derivatives

Academic and industrial research involving halogenated benzaldehydes is extensive, focusing on the synthesis of new molecules with potential biological activity or unique material properties. While specific research literature on this compound is limited, the research trends for its analogues provide a clear indication of its potential applications.

Research in this area primarily revolves around using these aldehydes as starting materials for multi-step syntheses. For instance, related compounds like 2-Chloro-4-fluorobenzaldehyde are used to synthesize fluorine-containing drugs and agricultural fungicides. guidechem.com The synthesis of dichlorobenzamide derivatives from 3,5-dichlorobenzoyl chloride (which is derived from the corresponding aldehyde) highlights a common pathway to create compounds with potential pharmaceutical applications. patsnap.com

Detailed Research Findings on Related Compounds:

Synthesis of Heterocycles: Halogenated benzaldehydes are frequently used in condensation reactions to form heterocyclic compounds. For example, 2-Chloro-4-fluorobenzaldehyde is a precursor for synthesizing 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile, a molecule with a complex heterocyclic core.

Agrochemical Development: The unique substitution patterns of these aldehydes are exploited in creating new pesticides and herbicides. The high percentage of new agrochemicals containing halogens underscores the importance of precursors like this compound. sigmaaldrich.com

Pharmaceutical Intermediates: These compounds are critical intermediates. Carboxyamidotriazole (CAI), an anti-angiogenic drug, utilizes a dichlorinated aromatic structure, with synthesis routes starting from related dichlorinated materials. patsnap.com The preparation of such complex molecules often involves the precise and controlled reactions that halogenated benzaldehydes facilitate.

The research demonstrates that the strategic placement of halogen atoms on a benzaldehyde scaffold provides a powerful tool for synthetic chemists to create novel and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQXAFWKFUOOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289486 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477535-42-5 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477535-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2 Fluorobenzaldehyde

Established Synthetic Pathways to 3,5-Dichloro-2-fluorobenzaldehyde

The traditional and most direct routes to this compound primarily involve the formylation of a suitable precursor, 1,3-dichloro-2-fluorobenzene. This approach leverages the directing effects of the halogen substituents on the aromatic ring to introduce the aldehyde group at the desired position.

Precursor Compounds and Reaction Conditions

The principal precursor for the synthesis of this compound is 1,3-dichloro-2-fluorobenzene . This starting material can be synthesized through various methods, including direct fluorination of 1,3-dichlorobenzene (B1664543) or via Sandmeyer-type reactions from corresponding anilines.

Two main established pathways for the formylation of 1,3-dichloro-2-fluorobenzene are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. ijpcbs.comorganic-chemistry.org The electron-rich aromatic ring of the precursor attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to yield the aldehyde. ijpcbs.comthieme-connect.de While a versatile method for formylating electron-rich arenes, its application to less reactive halogenated benzenes can require more forcing conditions. jst.go.jp

Ortho-lithiation followed by Formylation: This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, in this case, the fluorine atom, using a strong organolithium base such as n-butyllithium or lithium diisopropylamide (LDA). psu.eduuwindsor.ca The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group. The regioselectivity of this reaction is highly dependent on the directing ability of the substituents and the reaction conditions, including the choice of solvent and temperature. psu.eduepfl.ch

| Precursor Compound | Reagents | Reaction Type | Product |

| 1,3-Dichloro-2-fluorobenzene | 1. POCl₃, DMF 2. H₂O | Vilsmeier-Haack Reaction | This compound |

| 1,3-Dichloro-2-fluorobenzene | 1. n-BuLi or LDA 2. DMF | Ortho-lithiation/Formylation | This compound |

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity: The key challenge in the synthesis of this compound is achieving the desired regioselectivity. In the Vilsmeier-Haack reaction, the substitution pattern is governed by the electronic effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are deactivating. The interplay of these effects on the deactivated ring of 1,3-dichloro-2-fluorobenzene influences the position of formylation.

In the case of ortho-lithiation, the fluorine atom is a stronger ortho-directing group than chlorine, favoring lithiation at the C2 position, which is ortho to the fluorine and flanked by the two chlorine atoms. psu.eduepfl.ch The combined directing effect of the two chlorine atoms can also influence the site of lithiation. arkat-usa.org Careful control of reaction temperature and the choice of the lithiating agent are crucial to maximize the yield of the desired isomer and minimize the formation of other regioisomers.

Stereochemical Considerations: As the final product, this compound, is an achiral molecule, there are no stereochemical considerations in its synthesis.

Novel and Evolving Synthetic Approaches

Research in organic synthesis continues to seek more efficient, sustainable, and safer methods for the preparation of valuable chemical intermediates. This includes the development of catalytic strategies and the application of green chemistry principles to the synthesis of this compound.

Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry is increasingly moving towards catalytic processes to reduce waste and improve efficiency. While stoichiometric reagents like those used in the classical Vilsmeier-Haack and ortho-lithiation reactions are effective, catalytic alternatives are highly desirable.

Recent developments have seen the emergence of catalytic versions of the Vilsmeier-Haack reaction, which utilize a catalytic amount of a phosphine (B1218219) oxide or a related species to regenerate the active formylating agent, thereby reducing the amount of hazardous waste. orgsyn.org Furthermore, transition metal-catalyzed cross-coupling reactions are being explored for the synthesis of functionalized benzaldehydes. acs.org These methods often involve the use of a protected aldehyde equivalent that can undergo coupling reactions, followed by deprotection to reveal the aldehyde functionality.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of aldehydes, this includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Recent research has focused on the development of green synthetic routes to aldehydes, such as the aerobic oxidation of corresponding benzyl (B1604629) alcohols using heterogeneous catalysts. rsc.org While this approach would require the prior synthesis of 3,5-dichloro-2-fluorobenzyl alcohol, it offers a potentially cleaner alternative to traditional oxidation methods that use stoichiometric and often toxic oxidants. Additionally, the use of green catalysts, such as Rochelle salt, for multicomponent reactions to produce complex molecules from simple aldehydes highlights the trend towards more sustainable synthetic strategies. researchgate.net The development of electrochemical methods for synthesis also represents a promising green approach, using electrons as a clean oxidant. rsc.org

Optimization of Synthetic Yields and Purity Profiles

Optimizing the yield and purity of this compound is crucial for its industrial application. This involves a careful study of reaction parameters for the chosen synthetic route.

For the Vilsmeier-Haack reaction , optimization would involve screening different activating agents (e.g., POCl₃, oxalyl chloride), solvents, reaction temperatures, and reaction times to maximize the conversion of the starting material and the selectivity for the desired product. thieme-connect.de

In the case of ortho-lithiation , the choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi, LDA), the solvent (e.g., THF, diethyl ether), temperature, and the nature of the formylating agent are critical variables that need to be fine-tuned to achieve high yields and purity. psu.edu

Purification of the final product is typically achieved through standard laboratory techniques such as distillation under reduced pressure or column chromatography. The choice of purification method depends on the scale of the reaction and the nature of the impurities present.

| Parameter | Vilsmeier-Haack Reaction | Ortho-lithiation/Formylation |

| Key Variables | Activating agent, solvent, temperature, reaction time | Organolithium base, solvent, temperature, formylating agent |

| Potential Byproducts | Regioisomers, unreacted starting material | Regioisomers, products of side reactions of the organolithium reagent |

| Purification | Distillation, Column Chromatography | Distillation, Column Chromatography |

Mechanism-Driven Synthesis of this compound

The targeted synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the principles of reactivity and selectivity in aromatic systems to introduce a fluorine atom at a specific position on a pre-existing dichlorinated aromatic scaffold. A plausible and mechanistically insightful route involves the fluorination of 2,3,5-trichlorobenzaldehyde (B1294575).

The underlying principle of this transformation is the activation of the aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups. In the case of 2,3,5-trichlorobenzaldehyde, the aldehyde group (-CHO) and the chlorine atoms act as moderate electron-withdrawing groups, rendering the aromatic ring susceptible to substitution by a potent nucleophile like the fluoride (B91410) ion (F⁻).

The reaction proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex

The reaction is initiated by the attack of a fluoride ion on the carbon atom at the 2-position of the 2,3,5-trichlorobenzaldehyde ring. This position is the most sterically accessible and is activated by the adjacent aldehyde group. This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, with significant contributions from resonance structures that place the charge on the oxygen atom of the aldehyde and the carbon atoms ortho and para to the point of attack.

Step 2: Elimination of the Leaving Group

In the subsequent and typically rapid step, the aromaticity of the ring is restored through the elimination of a leaving group. In this specific synthesis, the chloride ion at the 2-position is expelled, yielding the final product, this compound. The choice of the leaving group is dictated by its relative ability to depart, and in this context, the chloride ion is a suitable leaving group.

For this reaction to proceed efficiently, specific conditions are generally required. A source of fluoride ions, such as an alkali metal fluoride (e.g., potassium fluoride, KF), is essential. The reaction is often carried out in a high-boiling point, polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride ion.

Furthermore, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can be crucial. The catalyst facilitates the transfer of the fluoride ion from the solid phase (in the case of KF) to the organic phase where the 2,3,5-trichlorobenzaldehyde is dissolved, thereby accelerating the reaction rate. Elevated temperatures are also typically employed to overcome the activation energy of the reaction.

A general representation of this synthetic transformation is provided in the table below:

| Reactant | Reagents & Conditions | Product |

| 2,3,5-Trichlorobenzaldehyde | KF, Phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide), high-boiling polar aprotic solvent (e.g., DMF), Heat | This compound |

This mechanism-driven approach, centered on the principles of nucleophilic aromatic substitution, provides a targeted and effective strategy for the synthesis of this compound, a key intermediate in various fields of chemical synthesis.

Chemical Reactivity and Transformation Studies of 3,5 Dichloro 2 Fluorobenzaldehyde

Electrophilic and Nucleophilic Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3,5-dichloro-2-fluorobenzaldehyde is a primary site for a range of chemical transformations, including oxidation, reduction, condensation, and reactions with nitrogen nucleophiles.

Aldehyde Functional Group Transformations

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, while the aldehyde hydrogen can be abstracted in oxidation reactions.

For instance, the oxidation of fluorobenzaldehydes can be achieved using potassium peroxysulfate and copper(II) sulfate. This method has been successfully applied to the synthesis of various substituted benzoic acids. A plausible synthetic route for the oxidation of this compound would involve dissolving the aldehyde in a suitable solvent and treating it with an appropriate oxidizing agent under controlled temperature conditions to yield 3,5-dichloro-2-fluorobenzoic acid. The product can then be isolated and purified using standard techniques like crystallization.

Table 1: General Conditions for Oxidation of Substituted Benzaldehydes

| Oxidizing Agent | Reaction Conditions | Typical Yields |

| Potassium Permanganate (B83412) (KMnO₄) | Alkaline or acidic medium, heat | Moderate to High |

| Chromic Acid (H₂CrO₄) | Acetone, 0°C to room temperature | High |

| Silver(I) Oxide (Ag₂O) | Aqueous or alcoholic ammonia | High |

| Potassium Peroxysulfate/Copper(II) Sulfate | Acetonitrile/water, heat | Moderate |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3,5-dichloro-2-fluorophenyl)methanol. This transformation is readily accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. unizin.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.idjconsortium.com

The general procedure involves dissolving the aldehyde in the solvent, followed by the portion-wise addition of sodium borohydride. ugm.ac.id The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified. The use of ultrasound has also been reported to accelerate the reduction of aldehydes with sodium borohydride, often leading to higher yields in shorter reaction times. ugm.ac.id

Table 2: General Conditions for the Reduction of Benzaldehydes with Sodium Borohydride

| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield |

| Benzaldehyde (B42025) | NaBH₄ | Methanol | Room Temp. | 15 min | High |

| p-Anisaldehyde | NaBH₄ | THF | Room Temp. | 94 min | - |

| Vanillin | NaBH₄ | Ethanol (small amount) | Room Temp. | >2 h (incomplete) | - |

Data based on general procedures for aldehyde reductions. Specific yields for this compound may vary.

The aldehyde group of this compound can participate in various carbon-carbon bond-forming condensation reactions.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene. wikipedia.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. wikipedia.org Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org The reaction is widely used in the synthesis of complex organic molecules, including natural products. libretexts.org

Stobbe Condensation: This condensation reaction occurs between an aldehyde or ketone and a succinic acid ester in the presence of a strong base, such as potassium tert-butoxide or sodium ethoxide, to form an alkylidene succinic acid or its corresponding ester. wikipedia.orgchemistry-reaction.comtheunconditionalguru.injuniperpublishers.com The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes ring-opening. wikipedia.orgchemistry-reaction.comjuniperpublishers.com This method is particularly useful for synthesizing substituted succinic acids and their derivatives. chemistry-reaction.com

Vilsmeier-Haack Reaction: This reaction is primarily used for the formylation of electron-rich aromatic compounds and involves a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ugm.ac.idunacademy.comwikipedia.orgchemeurope.com The aldehyde group of this compound itself would not be the primary reactant in a Vilsmeier-Haack reaction; rather, the dichlorofluorobenzene core could potentially undergo formylation if sufficiently activated, although the presence of three deactivating halogen substituents makes this unlikely under standard conditions. ugm.ac.idwikipedia.org

Amination and Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines from fluorinated benzaldehydes has been successfully achieved through mechanochemical methods, which involve grinding the reactants together without a solvent. nih.gov This environmentally friendly approach has been shown to produce high yields of imines from various fluorinated benzaldehydes and anilines. nih.gov The reactivity of the amine is influenced by its electronic properties, with electron-donating groups on the amine generally leading to higher yields. nih.gov

Table 3: Mechanochemical Synthesis of Imines from Fluorinated Benzaldehydes

| Aldehyde | Amine | Yield (%) |

| 2-Fluorobenzaldehyde | p-Toluidine | 96 |

| 2,4-Difluorobenzaldehyde | p-Anisidine | 95 |

| 2,3,4,5,6-Pentafluorobenzaldehyde | o-Toluidine | 95 |

Data from the synthesis of various fluorinated imines, indicating the general applicability of the method. nih.gov

Aromatic Substitutions and Functionalization Reactions on the Dichlorofluorobenzene Core

The benzene (B151609) ring of this compound is substituted with three halogen atoms, which are deactivating groups, and an aldehyde group, which is also deactivating and a meta-director. unizin.org This substitution pattern significantly influences the susceptibility of the ring to further electrophilic or nucleophilic attack.

In electrophilic aromatic substitution, the combined deactivating effect of the chlorine, fluorine, and aldehyde groups makes the ring much less reactive than benzene. unizin.org The directing effects of the substituents would determine the position of any incoming electrophile. Halogens are ortho-, para-directors, while the aldehyde group is a meta-director. unizin.orglibretexts.org The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect but also a resonance-donating effect. wikipedia.orgresearchgate.net The interplay of these effects would dictate the regioselectivity of any potential electrophilic substitution.

Nucleophilic aromatic substitution (SNA) on the dichlorofluorobenzene core is also a possibility, particularly the displacement of one of the halogen atoms. Generally, SNA reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the aldehyde group at position 1 and the chlorine at position 5 are meta to the fluorine at position 2, which does not provide the ideal electronic activation for the displacement of fluorine. However, the chlorine at position 3 is ortho to the fluorine. The relative reactivity of the halogens as leaving groups (F > Cl) and the specific reaction conditions would determine the outcome of a nucleophilic aromatic substitution reaction.

Halogenation Reactions

The introduction of additional halogen substituents onto the aromatic ring of this compound via electrophilic aromatic substitution presents a synthetic challenge. The benzene ring is already substituted with three electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a formyl group (-CHO). These groups deactivate the aromatic ring towards electrophilic attack, making reactions like halogenation difficult to achieve under standard conditions.

The directing effects of the existing substituents must also be considered. The fluorine atom is an ortho-, para-director, while the chlorine atoms and the aldehyde group are meta-directors. In this specific substitution pattern, the positions ortho and para to the fluorine are already occupied by chlorine atoms and the aldehyde group. The positions meta to the aldehyde are also occupied by chlorine atoms. This complex interplay of directing effects further complicates predicting the regioselectivity of any potential halogenation reaction.

Furthermore, the aldehyde group is susceptible to oxidation under harsh reaction conditions that might be required for halogenation of such a deactivated ring. For instance, direct bromination of similarly substituted benzaldehydes has been reported to lead to the oxidation of the aldehyde functional group to a carboxylic acid.

While no specific studies on the direct halogenation of this compound are readily available in the reviewed literature, related studies on the iodination of 3,5-dichlorophenol (B58162) and 3,5-dichloroanisole (B44140) show that regioselective iodination can be achieved, often yielding the ortho- or para-iodinated product relative to the activating hydroxyl or methoxy (B1213986) group. harvard.edu This suggests that if halogenation were to occur on this compound, it would likely be directed by the fluorine atom to the remaining vacant position, if suitable, non-oxidizing conditions could be found.

Nitration and Sulfonation Studies

Similar to halogenation, the nitration and sulfonation of this compound are expected to be challenging due to the deactivated nature of the aromatic ring.

Nitration: Studies on the nitration of other substituted benzaldehydes provide some insight. For example, the nitration of aromatic aldehydes containing a difluoromethoxy group and a chlorine atom has been investigated. scielo.brrsc.org In these cases, the presence of a chlorine atom ortho to the aldehyde group was found to hinder ipso-substitution, a side reaction where the aldehyde group is replaced by a nitro group. scielo.brrsc.org Given that this compound has a fluorine atom ortho to the aldehyde, a similar effect might be anticipated, potentially favoring nitration on the aromatic ring if the reaction can be induced. The nitration of 1,3-dichloro-2-nitrobenzene (B1583056) has been shown to proceed under forcing conditions, although sulfonation can be a competing reaction. nih.gov

Sulfonation: Detailed research findings on the direct sulfonation of this compound are not prevalent in the surveyed literature. The strong acidic and high-temperature conditions typically required for sulfonation would likely lead to side reactions, including oxidation of the aldehyde group.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling, Stille Coupling)

The chlorine atoms on the aromatic ring of this compound are suitable handles for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The Stille coupling, on the other hand, utilizes an organotin reagent as the coupling partner with an organohalide, also catalyzed by palladium. scielo.brwikipedia.orgorganic-chemistry.orgresearchgate.net

While specific examples of Suzuki and Stille couplings with this compound are not extensively documented in the reviewed literature, studies on structurally similar compounds, such as 2,3,5-trichloropyridine (B95902) and 3,5-dichloro-1,2,4-thiadiazole, demonstrate the feasibility of selective cross-coupling of chloro-substituted (hetero)aromatic rings. nih.govlibretexts.orgrsc.org In these cases, the reactivity of the different chlorine atoms can sometimes be differentiated based on their electronic and steric environment, allowing for regioselective substitution.

Illustrative Data for Suzuki Coupling of a Related Dichloro-Substituted Heterocycle

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | libretexts.org |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 88 | libretexts.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 90 | libretexts.org |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 82 | libretexts.org |

This table illustrates typical conditions for the Suzuki coupling of 2,3,5-trichloropyridine, a related substrate, and does not represent data for this compound.

The catalytic cycles for both the Suzuki-Miyaura and Stille reactions are well-established and are believed to proceed through a similar sequence of elementary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound. This results in the formation of a Pd(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom and the steric hindrance around the C-Cl bond.

Transmetalation: In the Suzuki coupling, the organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. In the Stille coupling, the organotin reagent performs a similar transfer of its organic moiety to the palladium.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The chemoselectivity of the coupling, i.e., which of the two chlorine atoms reacts, would depend on factors such as the catalyst system, reaction conditions, and the relative reactivity of the C-Cl bonds at positions 3 and 5.

Heterocyclic Ring Formation Utilizing this compound

The aldehyde functionality of this compound is a key feature that allows for its use in the construction of various heterocyclic ring systems.

Synthesis of Nitrogen-Containing Heterocycles

Quinolines: The Friedländer annulation is a classic method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.orgoregonstate.edu this compound could potentially be used in a modified Friedländer synthesis. For instance, it could be reacted with an enamine or a compound with an active methylene (B1212753) group and an amino precursor to construct the quinoline (B57606) core.

A general three-component reaction for quinoline synthesis involves an aldehyde, an aniline, and an alkyne, often catalyzed by a Lewis acid like FeCl₃ or Yb(OTf)₃. rsc.org In such a reaction, this compound would serve as the aldehyde component.

Illustrative Reaction Scheme for Quinoline Synthesis

| Aldehyde | Aniline | Alkyne | Catalyst (mol%) | Yield (%) | Reference |

| 4-n-Octyloxybenzaldehyde | 4-n-Octyloxyaniline | 1-Ethynyl-4-octyloxybenzene | Yb(OTf)₃ (10) | 60 | rsc.org |

| Anisaldehyde | p-Anisidine | 1-Ethynyl-4-heptyloxybenzene | FeCl₃ (10) | 35 | rsc.org |

This table provides examples of three-component quinoline syntheses and does not use this compound as a reactant.

Synthesis of Sulfur- and Oxygen-Containing Heterocycles

Benzofurans: The synthesis of benzofurans often involves the cyclization of a precursor containing a phenol (B47542) and a suitably positioned functional group. nih.govorganic-chemistry.orgorganic-chemistry.org One common route is the reaction of a salicylaldehyde (B1680747) with a compound like chloroacetone. organic-chemistry.org While this compound does not possess a hydroxyl group, it could be a precursor to a substituted phenol through nucleophilic aromatic substitution of the fluorine or one of the chlorine atoms, which could then undergo cyclization. Alternatively, palladium-catalyzed coupling reactions of 2-halophenols with alkynes are widely used to construct the benzofuran (B130515) skeleton. organic-chemistry.org this compound could potentially be converted to a 2-halophenol derivative to be used in such a synthesis.

Benzothiophenes: The synthesis of benzothiophenes can be achieved through various routes, many of which start from thiophenol derivatives. For instance, the reaction of a 2-halobenzaldehyde with a sulfur nucleophile can lead to a precursor that can be cyclized to form a benzothiophene. The aldehyde group of this compound could be involved in the formation of the thiophene (B33073) ring through condensation reactions with appropriate sulfur-containing reagents.

Protecting Group Chemistry in Multistep Syntheses Involving this compound

In the course of complex, multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing undesired reactions while other parts of the molecule are being modified. The aldehyde functional group in this compound is a prime candidate for such protection due to its susceptibility to nucleophilic attack and oxidation.

The most common strategy for protecting aldehydes is their conversion to acetals, which are stable to a wide range of reaction conditions, particularly those involving bases and organometallic reagents. For this compound, this would typically involve reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst to form a cyclic acetal (B89532).

Table 1: Common Protecting Groups for Aldehydes and Their Deprotection Conditions

| Protecting Group | Reagents for Protection | Typical Deprotection Conditions |

| Cyclic Acetal (1,3-dioxolane) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl, H₂SO₄) |

| Cyclic Acetal (1,3-dioxane) | 1,3-Propanediol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl, H₂SO₄) |

| Dithioacetal (1,3-dithiolane) | 1,2-Ethanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂) | Mercury(II) salts (e.g., HgCl₂), oxidative conditions |

The choice of protecting group is crucial and depends on the specific reaction sequence. For instance, if a subsequent step involves a Grignard reaction, an acetal would be an excellent choice as it is stable under the strongly basic and nucleophilic conditions.

Another, more specialized, protecting group strategy involves the formation of a stable aluminum hemiaminal. This can be achieved by reacting the aldehyde with a secondary amine followed by treatment with a reducing agent like diisobutylaluminum hydride (DIBAL-H). This method effectively masks the aldehyde functionality, allowing for subsequent reactions such as cross-coupling with organometallic reagents. nih.govnih.gov

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

The rates and mechanisms of reactions involving this compound are dictated by the electronic and steric environment of the benzaldehyde moiety. The two chlorine atoms and the fluorine atom are strongly electron-withdrawing, which significantly influences the reactivity of both the aromatic ring and the aldehyde group.

One of the fundamental reactions of aldehydes is their oxidation to carboxylic acids. Studies on the oxidation of various substituted benzaldehydes have provided insights into the underlying mechanisms. For instance, the oxidation of monosubstituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate has been shown to be a first-order reaction with respect to both the benzaldehyde and the oxidizing agent. nih.gov A substantial kinetic isotope effect observed when using deuterated benzaldehyde (PhCDO) indicates that the cleavage of the C-H bond of the aldehyde group is the rate-determining step. nih.gov

The rates of such oxidations are sensitive to the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the reaction rate by destabilizing the transition state, which often has a partial positive charge on the carbonyl carbon. In the case of this compound, the cumulative electron-withdrawing effect of the three halogen atoms would be expected to retard the rate of oxidation compared to unsubstituted benzaldehyde. Furthermore, the ortho-fluorine atom can exert a significant steric hindrance. nih.gov

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes

| Substituent | Relative Rate Constant (k_rel) |

| H | 1.00 |

| p-NO₂ | 0.15 |

| m-Cl | 0.32 |

| p-Cl | 0.45 |

| o-Cl | 0.18 |

Note: This table presents generalized data from studies on various substituted benzaldehydes to illustrate electronic and steric effects. Specific kinetic data for this compound is not available in the cited literature.

Another important transformation is the nucleophilic substitution of the aromatic halogens. Halogen-exchange fluorination is a key industrial process. Kinetic studies of the fluorination of dichlorobenzaldehydes have shown that the reaction proceeds in a stepwise manner, with the activation energy for the replacement of the first chlorine atom being higher than that for the second. researchgate.net The presence of the aldehyde group, being electron-withdrawing, deactivates the ring towards nucleophilic attack, but this effect is counteracted by the activating effect of the other halogen substituents.

Mechanistic pathways for reactions of benzaldehydes can also involve radical intermediates, particularly in photochemical transformations. beilstein-journals.org The triplet state of a benzaldehyde can be generated upon UV irradiation, which can then abstract a hydrogen atom or undergo other radical reactions. beilstein-journals.orgresearchgate.net The specific substitution pattern of this compound would influence the energy and reactivity of such excited states.

Design, Synthesis, and Structural Elucidation of 3,5 Dichloro 2 Fluorobenzaldehyde Derivatives and Analogues

Strategies for Structural Diversification around the 3,5-Dichloro-2-fluorobenzaldehyde Scaffold

The inherent reactivity of the aldehyde functional group and the potential for nucleophilic aromatic substitution on the halogenated ring provide multiple avenues for structural modification of this compound. Key strategies for diversification include:

Modification of the Aldehyde Group: The aldehyde can be readily oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an imine, which can then be reduced to a benzylamine. These transformations introduce new functional groups that can be further elaborated.

Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms on the aromatic ring can be displaced by various nucleophiles, although the reactivity is influenced by the electronic nature of the ring and the reaction conditions. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. nih.govrsc.org These reactions can be used to link the this compound core to other aryl or alkyl groups, leading to the formation of biphenyl (B1667301) derivatives and other complex structures.

Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon double bonds and introduce heterocyclic rings. researchgate.net

Synthesis of Substituted Benzoic Acids and Esters Derived from this compound

The oxidation of the aldehyde functionality in this compound provides a direct route to the corresponding 3,5-dichloro-2-fluorobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Once formed, the carboxylic acid can be readily converted to its corresponding esters through Fischer esterification or by reaction with alkyl halides in the presence of a base.

Furthermore, derivatization can occur at the halogen positions. For instance, the fluorine atom can be displaced by a nucleophile prior to or after the oxidation of the aldehyde. A general preparation method for 2-fluoro-3-chlorobenzoic acid involves the fluorination of 2,3-dichlorobenzoyl chloride followed by hydrolysis. google.com Similarly, processes for preparing other halogenated and aminated benzoic acid derivatives have been developed, which are valuable intermediates for various applications. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,3-Dichlorobenzoyl chloride | 1. Fluorinating agent, phase-transfer catalyst, organic solvent; 2. Alkaline hydrolysis, then acidification | 2-Fluoro-3-chlorobenzoic acid | google.com |

| 3-Amino-2,4-dichloro-5-fluorobenzoic acid | 1. Diazotization (NaNO2, H2SO4); 2. Reaction with CuBr/HBr | 3-Bromo-2,4-dichloro-5-fluorobenzoic acid | google.com |

| Salicylic acid, 3-(chloromethyl)benzoyl chloride | Pyridine, acetone, microwave irradiation (600 W, 5 min) | 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | nih.gov |

Preparation of Functionalized Benzyl Alcohols and Amines

The reduction of the aldehyde group in this compound to a primary alcohol yields 3,5-dichloro-2-fluorobenzyl alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165). researchgate.net

The synthesis of functionalized benzylamines from this scaffold can be achieved through reductive amination. umich.eduorganic-chemistry.org This process typically involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine with a reducing agent such as sodium borohydride. This one-pot procedure allows for the efficient synthesis of a wide variety of N-substituted benzylamines.

| Starting Aldehyde/Ketone | Amine Source | Reducing Agent/Conditions | Product Type | Reference |

| Aromatic aldehydes | 2-Amino-2-phenylpropanoate salts | Mild decarboxylative transamination | Arylmethylamines | organic-chemistry.org |

| Arylaldehydes | Primary or secondary amines | NaBH4, acetic acid | N-substituted benzylamines | umich.edu |

| Diarylzinc compounds | O-2,6-Dichlorobenzoyl hydroxylamines | MgCl2 in dioxane, 60°C | Aromatic and heterocyclic amines | organic-chemistry.org |

Development of Biphenyl and Other Aryl Derivatives

The construction of biphenyl and other biaryl systems from the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. nih.govrsc.org The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester as the coupling partner, is a widely employed method for this purpose. nih.gov The halogen atoms on the benzaldehyde (B42025) ring serve as handles for these transformations.

The general mechanism for the Suzuki coupling involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biphenyl product and regenerate the catalyst. nih.gov By selecting appropriate boronic acids, a vast library of biphenyl derivatives with diverse substitution patterns can be synthesized. Other cross-coupling reactions like Negishi (using an organozinc reagent) and Stille (using an organotin reagent) also offer effective routes to these derivatives. nih.govrsc.org

Synthesis of Complex Polycyclic and Macrocyclic Systems Incorporating the Core

The this compound scaffold can be incorporated into more complex molecular architectures, including polycyclic and macrocyclic systems. The synthesis of such structures often involves multi-step sequences that combine several of the fundamental reactions discussed previously.

For example, intramolecular versions of cross-coupling reactions, such as an intramolecular Heck reaction, can be employed to form new rings. nih.gov The synthesis of a heteroditopic macrocycle has been reported which can act as a nanoreactor for other chemical transformations. beilstein-journals.org The construction of these complex systems often requires careful planning of the synthetic route to ensure the correct regiochemistry and to manage the reactivity of the various functional groups present in the molecule.

Stereochemical Control in Derivative Synthesis

When the derivatization of this compound leads to the formation of new stereocenters, controlling the stereochemical outcome becomes a critical aspect of the synthesis. This is particularly relevant in the synthesis of chiral benzylamines and other derivatives where biological activity may be dependent on a specific enantiomer or diastereomer.

Strategies for achieving stereochemical control include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the approach of a reagent from a specific face, thereby inducing stereoselectivity in the reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Chiral catalysts, such as chiral metal complexes or organocatalysts, can be used to create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. For example, the use of a chiral ligand in a reduction or alkylation reaction can lead to the enantioselective formation of a chiral alcohol or amine.

Resolution of Racemates: If a racemic mixture is formed, it can be separated into its individual enantiomers through various resolution techniques, such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.

The development of stereoselective synthetic methods is an active area of research, driven by the increasing demand for enantiomerically pure compounds in various fields.

Applications of 3,5 Dichloro 2 Fluorobenzaldehyde in Medicinal Chemistry and Pharmaceutical Research

Role as a Pharmaceutical and API Intermediate

3,5-Dichloro-2-fluorobenzaldehyde serves as a crucial starting material and intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure offers reactive sites that medicinal chemists can exploit to build more elaborate molecular architectures.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The compound is a recognized precursor in the multi-step synthesis of various APIs. For instance, it is a key intermediate in the preparation of veterinary APIs like Fluralaner, Lotilaner, and Afoxolaner. google.com The process often involves the conversion of the aldehyde group and subsequent reactions on the aromatic ring to yield the final, more complex API. The efficient synthesis of these APIs relies on the availability and reactivity of this compound.

Building Block in Pharmaceutical Drug Discovery Programs

In the broader context of drug discovery, this compound is utilized as a versatile building block. fluorochem.co.uk Its di-chloro and fluoro substitutions influence the electronic properties and lipophilicity of the resulting molecules, which are critical parameters for drug-likeness and biological activity. Medicinal chemists incorporate this aldehyde into larger molecules to explore structure-activity relationships (SAR) and optimize lead compounds.

Development of Therapeutically Active Compounds

The structural features of this compound have been directly incorporated into the design of novel therapeutic agents targeting specific biological pathways and pathogens.

Antimicrobial Agents: Research on Anti-Acinetobacter baumannii Peptides

The rising threat of multidrug-resistant bacteria, such as Acinetobacter baumannii, has spurred the development of new antimicrobial agents. nih.govnih.gov Research has shown that peptides incorporating halogenated aromatic moieties can exhibit potent antimicrobial activity. While direct studies on peptides derived from this compound are not extensively detailed in the provided context, the principle of using halogenated aromatics to enhance antimicrobial efficacy is established. researchgate.net For example, a study on de novo designed peptides demonstrated that specific amino acid substitutions and modifications could significantly improve activity against A. baumannii. nih.gov The inclusion of a dichlorinated and fluorinated phenyl group, as found in this compound, could potentially enhance the interaction of such peptides with bacterial membranes or other targets.

| Peptide | Modification | Effect on Anti-A. baumannii Activity |

| pepI2 | Leu→Ile substitution | Decreased Minimum Bactericidal Concentration (MBC) by half. nih.gov |

| pepdD2 | L-enantiomers of Lys and Leu replaced with D-enantiomers | Extended plasma half-life by over 12-fold. nih.gov |

| pepD3 | 3-residue shorter than pepD2 | Increased selectivity index between A. baumannii and human cells. nih.gov |

Oncological Applications: MDM2-p53 Inhibitor Development

The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers. nih.gov The interaction between p53 and its negative regulator, Murine double minute 2 (MDM2), is a key target for cancer therapy. nih.govnih.gov Inhibiting this interaction can reactivate p53 and induce cancer cell death. Small molecules designed to mimic the p53 peptide that binds to MDM2 often feature a chlorinated phenyl ring to occupy a hydrophobic pocket in the MDM2 protein. The 3,5-dichloro substitution pattern present in this compound is a common feature in potent MDM2-p53 inhibitors. This specific halogenation pattern enhances the binding affinity of the inhibitor to the MDM2 protein, making it a valuable component in the design of new anti-cancer drugs.

Compounds for Inflammation and Related Diseases

The structural motif of this compound has been incorporated into compounds investigated for their anti-inflammatory properties. For instance, the discovery of MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, highlights the use of a 3,5-dichlorophenyl group. nih.gov MGL-3196, which contains a 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] moiety, has shown efficacy in preclinical models for dyslipidemia, a condition often associated with inflammation. nih.gov The dichlorinated phenyl ring is a key component contributing to the compound's potency and selectivity. While not directly an anti-inflammatory agent in the traditional sense, its application in metabolic diseases with an inflammatory component underscores the utility of this chemical scaffold.

Agents for Cardio-cerebrovascular Research

While direct studies explicitly detailing the use of this compound in the synthesis of cardio-cerebrovascular agents are not extensively documented in publicly available research, the structural motifs present in the molecule are relevant to this field. Halogenated aromatic compounds are integral to many cardiovascular drugs. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. For instance, the substitution patterns on the phenyl ring are crucial for the activity of various classes of cardiovascular agents, such as calcium channel blockers and anti-arrhythmic drugs. The principles of rational drug design suggest that derivatives of this compound could be synthesized to explore potential activities in this therapeutic area, leveraging the specific electronic effects of the chlorine and fluorine substituents to optimize interactions with relevant receptors or enzymes.

Research into Nervous System Modulators

The incorporation of fluorine into drug candidates for central nervous system (CNS) disorders is a well-established strategy to enhance properties like metabolic stability and blood-brain barrier permeability. nih.gov Research has shown that fluorine-containing compounds can exhibit significant CNS activities, including analgesic and anticonvulsant effects. nih.gov For example, studies on fluorine-containing 3-substituted indol-2-ones have demonstrated notable activity in this area. nih.gov

Furthermore, the synthesis of prodrugs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, has been shown to enhance brain targeting, indicating that fluorinated precursors can be pivotal in delivering therapeutics to the CNS. nih.gov Given these precedents, this compound serves as a promising starting material for creating novel libraries of compounds to be screened for activity as nervous system modulators. Its derivatives could be designed to interact with targets like the GABAergic system, which is a known target for benzodiazepine (B76468) derivatives that sometimes feature halogenated phenyl rings. nih.gov

Diabetes Research and Related Therapeutic Targets

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing type-2 diabetes. ontosight.ai Benzaldehyde (B42025) derivatives have been investigated as precursors for potent inhibitors of these enzymes. Research into benzylidenehydrazine (B8809509) derivatives has shown that the nature and position of substituents on the benzaldehyde ring are critical for their anti-diabetic activity. unimas.my

In one study, a series of benzylidenehydrazines were synthesized by reacting various substituted benzaldehydes with hydrazine. The resulting compounds were evaluated for their inhibitory activity against α-amylase and α-glucosidase. This research highlights a common synthetic route where this compound could be employed to generate novel derivatives for anti-diabetic screening.

Table 1: Examples of Substituted Benzaldehyde Derivatives and Their Potential Relevance to Diabetes Research This table is illustrative of the types of derivatives synthesized in research and does not represent direct outcomes for this compound.

| Derivative Type | General Structure | Potential Therapeutic Target | Reference |

|---|---|---|---|

| Benzylidenehydrazines | R-CH=N-NH-R' | α-amylase, α-glucosidase | unimas.my |

Structure-Activity Relationship (SAR) Studies

The compound this compound is an ideal scaffold for conducting structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. SAR studies help in understanding how the chemical structure of a molecule relates to its biological activity.

Impact of Halogen Substitution Patterns on Biological Activity

The presence, number, and position of halogen atoms on an aromatic ring can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens affect lipophilicity, which in turn impacts absorption, distribution, metabolism, and excretion (ADME). They can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity with a biological target.

Studies on benzylideneacetophenone derivatives have shown that electron-donating or electron-withdrawing groups on the phenyl rings significantly alter the anti-inflammatory and antioxidant activities. nih.gov The dichloro and fluoro substitution pattern in this compound presents a unique electronic profile that can be exploited in drug design. The fluorine at the ortho position and the chlorines at the meta positions create a specific electrostatic potential on the ring, which can be fine-tuned by synthesizing analogues to achieve optimal biological activity.

Identification and Optimization of Pharmacophores

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to its target receptor and elicit a biological response. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. unimas.my

Pharmacophore modeling can be used to identify the key features of a series of active compounds. unimas.my For benzaldehyde derivatives, the aromatic ring and the aldehyde group (or a group derived from it, like an imine or oxime) are often key pharmacophoric features. ontosight.aiunimas.my By starting with this compound, medicinal chemists can create a library of derivatives and test their biological activity. The results can then be used to build a pharmacophore model that guides the design of more potent and selective compounds. This approach has been successfully used to design repellants and other biologically active agents based on the benzaldehyde scaffold. unimas.my

Table 2: Common Pharmacophoric Features in Benzaldehyde-Derived Bioactive Molecules

| Pharmacophoric Feature | Description | Potential Role in Biological Activity |

|---|---|---|

| Aromatic Ring (Ar) | The phenyl ring of the benzaldehyde. | Forms hydrophobic or π-stacking interactions with the target. |

| Hydrogen Bond Acceptor (HBA) | The oxygen of the carbonyl group or nitrogen in derivatives. | Forms hydrogen bonds with amino acid residues in the target protein. |

Rational Design of Biologically Active Analogues

Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and the SAR of known ligands. This compound is a valuable starting point for the rational design of new therapeutic agents.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine |

| Benzylidenehydrazines |

| Diaryl Azo Derivatives |

| Benzylideneacetophenones |

| Benzyloxybenzaldehydes |

Cheminformatics and Computational Approaches in Drug Discovery

In modern medicinal chemistry, cheminformatics and computational methods are indispensable tools for accelerating the drug discovery process. These in silico techniques allow for the efficient design and screening of vast libraries of chemical compounds, saving significant time and resources compared to traditional experimental approaches. For a scaffold such as this compound, these computational strategies can be pivotal in exploring its potential for developing novel therapeutic agents. By leveraging computational power, researchers can predict the physicochemical properties, biological activities, and potential interactions of its derivatives with various biological targets.

The core of these computational approaches lies in the ability to model and simulate the behavior of molecules at an atomic level. This includes predicting how a molecule, such as a derivative of this compound, will bind to a specific protein target, a process known as molecular docking. Furthermore, large databases of virtual compounds can be rapidly screened against a target of interest to identify promising candidates for further investigation, a technique referred to as virtual screening. These methods not only help in identifying potential lead compounds but also aid in optimizing their structure to enhance efficacy and reduce potential side effects.

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules and their interactions. For derivatives of this compound, molecular modeling can provide critical insights into their conformational preferences and how the specific arrangement of the dichloro and fluoro substituents on the benzaldehyde ring influences their interaction with biological macromolecules.

A key application of molecular modeling is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This allows for the elucidation of the binding mode and the estimation of the binding affinity. While specific docking studies on this compound derivatives are not extensively reported in publicly available literature, the principles can be illustrated by studies on structurally related halogenated benzaldehyde derivatives.

For instance, computational studies on benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, have demonstrated the utility of molecular docking. nih.govresearchgate.net In these studies, derivatives were docked into the active site of ALDH1A3 to understand their binding interactions. The computational results supported the experimental findings, suggesting that the benzyloxybenzaldehyde scaffold is a promising starting point for designing selective inhibitors. researchgate.netnih.gov Similarly, docking studies on benzaldehyde thiosemicarbazone derivatives against the DNA gyrase B of Mycobacterium tuberculosis have identified potential inhibitors of this bacterium.

The insights from such studies can be extrapolated to hypothesize the interactions of this compound derivatives with various protein targets. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, which can be crucial for binding affinity and selectivity. The aldehyde group itself is a key functional group that can form hydrogen bonds with amino acid residues in the active site of a target protein.

Table 1: Representative Molecular Docking Studies on Benzaldehyde Derivatives

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Benzyloxybenzaldehyde Derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Good binding affinity suggested, supporting experimental results for selective inhibition. researchgate.netnih.gov |

| Benzaldehyde Thiosemicarbazone Derivatives | DNA Gyrase B (Mycobacterium tuberculosis) | Identification of compounds with high binding affinity, suggesting potential as antibacterial agents. |

| 2,4-Dichlorobenzaldehyde Derivatives | Various enzymes | Used as a starting material for synthesizing ligands with potential antimicrobial activity. sigmaaldrich.com |

Virtual Screening for Novel Ligands and Drug Candidates

Virtual screening is a powerful computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active compounds.

In the context of this compound, a virtual library of its derivatives could be generated by computationally adding a variety of substituents at different positions on the phenyl ring. This library could then be screened against the binding site of a protein of interest. For example, if the goal is to develop a new antibacterial agent, the virtual library could be screened against essential bacterial enzymes.

A study on benzaldehyde thiosemicarbazone derivatives employed virtual screening to identify potential inhibitors of Mycobacterium tuberculosis DNA gyrase B. This highlights how a core scaffold can be systematically evaluated against a specific target. The process typically involves high-throughput docking where each compound in the virtual library is docked into the target's active site and scored based on its predicted binding affinity. The top-scoring compounds are then selected for experimental validation.

While specific virtual screening campaigns for this compound derivatives are not documented in the available literature, the methodology is broadly applicable. The unique substitution pattern of 3,5-dichloro-2-fluoro would likely lead to the identification of hits with distinct interaction profiles compared to other benzaldehyde derivatives. The combination of chlorine and fluorine atoms can influence the electronic properties and conformational flexibility of the molecule, which are key determinants of binding.

Table 2: Principles of Virtual Screening for Drug Discovery

| Screening Type | Basis | Application Example |

|---|---|---|

| Structure-Based Virtual Screening | 3D structure of the target protein. | Docking a library of virtual compounds into the active site of an enzyme to identify potential inhibitors. |

| Ligand-Based Virtual Screening | Properties of known active ligands. | Building a pharmacophore model based on known inhibitors and using it to search for new compounds with similar features. |

Applications of 3,5 Dichloro 2 Fluorobenzaldehyde in Materials Science

Precursor in the Synthesis of Functional Organic Materials

There is no specific information available in peer-reviewed journals or patents that details the use of 3,5-Dichloro-2-fluorobenzaldehyde as a direct precursor for the synthesis of functional organic materials. dumelelab.comdeliuslab.com In principle, substituted benzaldehydes are versatile building blocks in organic synthesis. smolecule.com The aldehyde group can undergo a variety of transformations, such as condensation, oxidation, and reduction, to form more complex molecular architectures. The chlorine and fluorine substituents on the aromatic ring can influence the electronic properties and reactivity of the molecule and any subsequent materials derived from it. smolecule.com However, specific examples or research dedicated to leveraging these features from this compound for functional materials are not documented.

Development of Catalysts and Ligands Utilizing the this compound Scaffold

No specific research has been published on the development of catalysts or ligands derived directly from the this compound scaffold. The development of ligands is a major area of research in catalysis, with phosphine (B1218219), nitrogen, and oxygen-based ligands being of particular importance. tcichemicals.comsigmaaldrich.comtcichemicals.com

Achiral Nitrogen and Oxygen Ligands

There are no documented instances of this compound being used to synthesize achiral nitrogen and oxygen ligands. Generally, salicylaldehyde (B1680747) derivatives can be converted into Schiff base ligands through condensation with amines, which can then coordinate with various metal centers. The electronic properties of such ligands can be tuned by the substituents on the aromatic ring.

Phosphine Ligands

The synthesis of phosphine ligands from a benzaldehyde (B42025) precursor is not a common synthetic route. Typically, phosphine ligands are synthesized through the reaction of organometallic reagents with phosphorus halides. tcichemicals.comsigmaaldrich.com There is no literature describing the conversion of this compound into a phosphine-containing molecule for use as a ligand in catalysis. Phosphine ligands are crucial in cross-coupling reactions, and their electronic and steric properties, which can be modified by substituents, are key to their effectiveness. tcichemicals.comsigmaaldrich.com

Applications in Organic Electronics and Optoelectronic Materials

No specific applications of this compound or its direct derivatives in organic electronics or optoelectronic materials have been reported. Research in this area often focuses on molecules with extended π-conjugated systems that facilitate charge transport and light absorption/emission.

Dye-Sensitized Solar Cell (DSSC) Materials

There is no evidence of this compound being used in the development of materials for dye-sensitized solar cells (DSSCs). DSSC sensitizers are typically complex molecules featuring a donor-π-acceptor structure to promote efficient charge separation upon light absorption. sigmaaldrich.comresearchgate.netmdpi.comunimib.it While aldehydes can be synthetic precursors, the specific properties and performance of any dye derived from this compound have not been investigated or reported.

Organic Photovoltaic (OPV) Materials

Similarly, the use of this compound in the synthesis of donor or acceptor materials for organic photovoltaic (OPV) devices is not documented. The performance of OPV materials is highly dependent on their molecular structure, energy levels, and morphology in the solid state. There are no studies available that characterize materials derived from this specific aldehyde for OPV applications.

Perovskite Solar Cell (PSC) Materials

Perovskite solar cells (PSCs) represent a rapidly advancing photovoltaic technology, lauded for their potential for low-cost production and high power conversion efficiencies. The performance and stability of PSCs are critically dependent on the quality of the perovskite film and the interfaces between the different layers of the cell. Additives and interface modifiers are often employed to passivate defects, improve film morphology, and optimize energy level alignment.

While extensive research focuses on modifying the components of PSCs, specific studies detailing the direct application or incorporation of this compound into perovskite solar cell materials are not prominently documented in publicly available research. However, related chlorinated aromatic molecules have been investigated. For instance, the use of 3,5-dichlorobenzylamine (B1297776) (a structurally similar compound) has been shown to form a 2D perovskite layer that can passivate defects and improve the energy-level arrangement in 2D/3D hybrid perovskite solar cells. researchgate.net This suggests a potential, though currently unexplored, role for aldehyde derivatives like this compound as precursors for novel additives or interface layers in PSCs. The aldehyde group offers a reactive site for further functionalization, potentially leading to new passivating agents or components of charge-transporting layers.

Visible Light Photoredox Catalysts

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions. sigmaaldrich.com This methodology utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate organic molecules, leading to the formation of radical ions. beilstein-journals.org These reactive intermediates can then engage in various bond-forming reactions.

The field has seen significant progress in the functionalization of aromatic compounds. researchgate.netmdpi.com Halogenated aromatic compounds, in particular, are common substrates in photoredox reactions, often undergoing reductive dehalogenation or participating in cross-coupling reactions. beilstein-journals.org

While the principles of photoredox catalysis are well-established for a broad range of substrates, specific research detailing the use of this compound within these catalytic cycles is not widely reported. Theoretically, its structure suggests several potential roles:

As a Substrate: The chloro- and fluoro-substituted benzene (B151609) ring could be a target for C-H functionalization or coupling reactions.

As a Precursor: The aldehyde group can be transformed into other functional groups that could then participate in photoredox-mediated reactions.

The general mechanism for such a reaction often involves the photocatalyst being excited by light, followed by an electron transfer event with the substrate to generate a radical intermediate, which then proceeds to the final product.

Table 1: Examples of Visible-Light Photoredox Reactions

| Reaction Type | Catalyst Family | Substrate Class | Light Source |

| Trifluoromethylation of Arenes researchgate.net | Ruthenium Polypyridyl | Aromatic & Heteroaromatic | Household Light Bulb |

| Aryl Halide Reduction & Coupling beilstein-journals.org | Perylene Diimide (Organic Dye) | Aryl Halides | Blue LEDs |

| Oxidative Amide Coupling beilstein-journals.org | Acridinium Salt (Organic Dye) | Aldehydes & Amines | Air/Visible Light |

This table provides general examples of visible-light photoredox catalysis; specific application of this compound in these reactions is not explicitly documented.

Contribution to Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. google.comresearchgate.net This behavior is the opposite of the aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which closes non-radiative decay pathways and opens up radiative channels. rsc.org

AIE-active materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. google.com A common strategy for synthesizing AIEgens involves the creation of molecules with propeller-shaped structures, such as those based on tetraphenylethylene (B103901) (TPE). Another successful approach is the synthesis of Schiff bases, typically through the condensation reaction of an aldehyde and an amine.

There are no specific, detailed research findings on the synthesis of AIE materials directly from this compound. However, its chemical structure makes it a viable candidate as a building block for creating novel AIEgens. The aldehyde group can readily react with various amines to form Schiff bases. By selecting an appropriate amine partner, it is conceivable to design a molecule with restricted intramolecular rotation upon aggregation. For example, reacting this compound with an amino-functionalized AIE-active core could produce new materials with tailored properties.

Table 2: Common Molecular Cores and Synthesis Strategies for AIEgens

| AIE Core/Strategy | Precursors | Resulting Structure | Key Feature |

| Tetraphenylethylene (TPE) Derivatives google.com | Benzophenones, Titanocene | Propeller-shaped | Restriction of Intramolecular Rotation |

| Schiff Base Synthesis rsc.org | Salicylaldehyde, Diamines | Planar with Rotatable Bonds | ICT/TICT, J-aggregation |

| Imidazole Derivatives nih.gov | Vanillin, o-phenylenediamine | Heterocyclic Structure | Fluorescence Quenching Sensing |